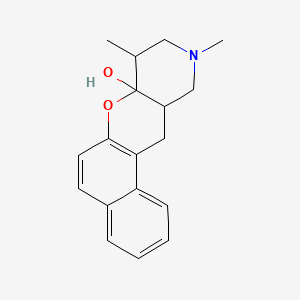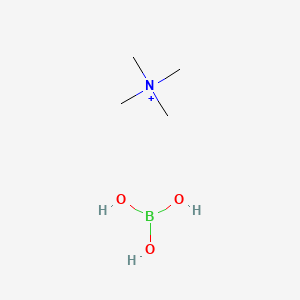
Boric acid;tetramethylazanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boric acid;tetramethylazanium: is a compound that combines boric acid, a weak monobasic Lewis acid of boron, with tetramethylazanium, a quaternary ammonium ion. Boric acid is known for its antiseptic, insecticidal, and flame retardant properties, while tetramethylazanium is often used in organic synthesis and as a phase transfer catalyst.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Boric Acid: Boric acid can be synthesized by reacting borax (sodium tetraborate) with a mineral acid such as hydrochloric acid. The reaction is typically carried out in an aqueous solution, and the boric acid precipitates out as white crystals. [ \text{Na}_2\text{B}_4\text{O}_7 \cdot 10\text{H}_2\text{O} + 2\text{HCl} \rightarrow 4\text{H}_3\text{BO}_3 + \text{NaCl} ]
Tetramethylazanium: Tetramethylazanium can be prepared by methylating ammonia using methyl iodide or dimethyl sulfate under basic conditions. The reaction is typically carried out in an organic solvent such as methanol or ethanol. [ \text{NH}_3 + 4\text{CH}_3\text{I} \rightarrow \text{N(CH}_3\text{)}_4^+ \text{I}^- ]
Industrial Production Methods:
Boric Acid: Industrially, boric acid is produced by reacting borate minerals such as colemanite with sulfuric acid. The reaction is carried out in large reactors, and the boric acid is purified by recrystallization.
Tetramethylazanium: Industrial production involves the continuous methylation of ammonia using methyl chloride in the presence of a catalyst. The product is then purified by distillation.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Boric acid does not undergo oxidation easily due to its stable structure.
Reduction: Boric acid can be reduced to boron hydrides under specific conditions.
Substitution: Boric acid can undergo substitution reactions, such as the formation of borate esters with alcohols.
Addition: Tetramethylazanium can participate in nucleophilic addition reactions due to its positive charge.
Common Reagents and Conditions:
Boric Acid: Common reagents include alcohols for esterification and bases for neutralization reactions.
Tetramethylazanium: Common reagents include nucleophiles such as halides and hydroxides.
Major Products:
Boric Acid: Borate esters, boron hydrides.
Tetramethylazanium: Quaternary ammonium salts.
Applications De Recherche Scientifique
Chemistry:
Phase Transfer Catalysis: Tetramethylazanium salts are used as phase transfer catalysts in various organic reactions.
Biology:
Antiseptic: Boric acid is used as an antiseptic in medical applications.
Antifungal: Boric acid exhibits antifungal properties and is used in treating infections.
Medicine:
Boron Neutron Capture Therapy (BNCT): Boric acid is used in BNCT for cancer treatment due to its ability to capture neutrons.
Industry:
Flame Retardant: Boric acid is used as a flame retardant in textiles and plastics.
Insecticide: Boric acid is used as an insecticide in pest control.
Mécanisme D'action
Boric Acid:
Antibacterial and Antifungal: Boric acid inhibits biofilm formation and hyphal transformation of Candida albicans, which are critical virulence factors. It also arrests fungal growth by disrupting cell membrane integrity.
Tetramethylazanium:
Catalysis: Tetramethylazanium acts as a phase transfer catalyst by facilitating the transfer of reactants between immiscible phases, thereby increasing reaction rates.
Comparaison Avec Des Composés Similaires
Boronic Acids: Similar to boric acid, boronic acids are used in organic synthesis and catalysis.
Quaternary Ammonium Compounds: Similar to tetramethylazanium, other quaternary ammonium compounds are used as disinfectants and phase transfer catalysts.
Uniqueness:
Boric Acid: Unique due to its combination of antiseptic, insecticidal, and flame retardant properties.
Tetramethylazanium: Unique due to its high efficiency as a phase transfer catalyst and its stability under various reaction conditions.
Propriétés
Numéro CAS |
58272-25-6 |
|---|---|
Formule moléculaire |
C4H15BNO3+ |
Poids moléculaire |
135.98 g/mol |
Nom IUPAC |
boric acid;tetramethylazanium |
InChI |
InChI=1S/C4H12N.BH3O3/c1-5(2,3)4;2-1(3)4/h1-4H3;2-4H/q+1; |
Clé InChI |
QGKPFZYVJCURLK-UHFFFAOYSA-N |
SMILES canonique |
B(O)(O)O.C[N+](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Benzyl-9h-[1,2,4]triazolo[3,4-i]purine](/img/structure/B14165439.png)
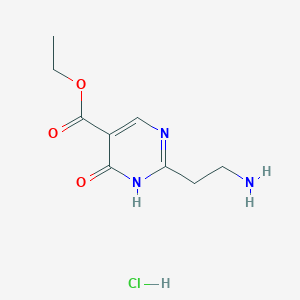
![2-[Amino(benzyl)amino]acetic acid](/img/structure/B14165466.png)
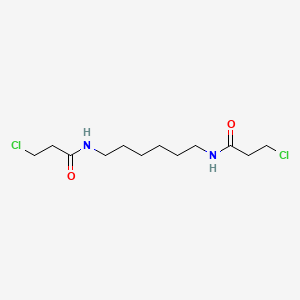
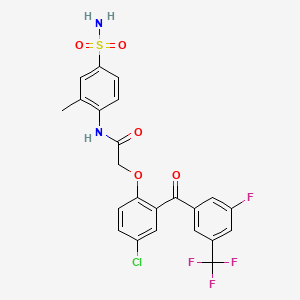
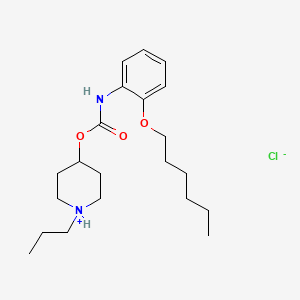

![4,4'-{[4-(Dimethylamino)phenyl]methylene}bis(2,6-dimethylphenol)](/img/structure/B14165489.png)
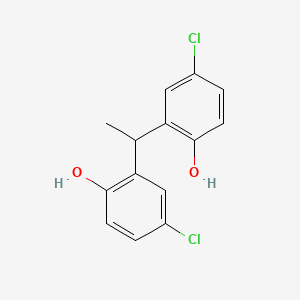
![3-Acetamidofuro[2,3-b]pyridine-2-carboxamide](/img/structure/B14165513.png)

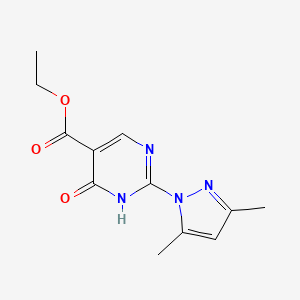
![4-methyl-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14165524.png)
